Cas no 88247-69-2 (25-Hydroxy Cholesterol-d6)

25-Hydroxy Cholesterol-d6 structure
25-Hydroxy Cholesterol-d6 structure
Product Name:25-Hydroxy Cholesterol-d6
CAS-Nr.:88247-69-2
MF:C27H46O2
MW:408.689918994904
MDL:MFCD00201435
CID:1066423
PubChem ID:42608393
Update Time:2024-10-26

25-Hydroxy Cholesterol-d6 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 25-Hydroxycholesterol-26,26,26,27,27,27-d6
    • cholest-5-ene-3ß,25-diol-d6
    • cholest-5-ene-3?,25-diol-d6
    • 25-Hydroxy Cholesterol-d6
    • CHOLEST-5-ENE-3,25-DIOL-D6
    • 25-hydroxycholest-5-en-3-ol(d6)
    • 26,26,26,27,27,27-hexadeuterocholest-5-ene-3β,25-diol
    • (3β)-Cholest-5-ene-26,26,26,27,27,27-d6-3,25-diol (ACI)
    • 26,26,26,27,27,27-hexadeuterocholest-5-ene-3β,25-diol; 25-hydroxycholest-5-en-3-ol(d6)
    • Cholest-5-ene-26,26,26,27,27,27-d6-3,25-diol, (3ss)-; (3ss)-Cholest-5-ene-26,26,26,27,27,27-d6-3,25-diol; 26,26,26,27,27,27-Hexadeuterio-25-hydroxy-5-cholestene-3ss-ol; 25-Hydroxycholesterol-26,26,26,27,27,27-D6; 5-Cholesten-3ss,25-diol-26,26,26,27,27,27-d6; 25-Hydroxy Cholesterol-d6
    • LMST01010146
    • F90995
    • HY-113134S
    • MFCD00201435
    • (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • CS-0182598
    • SCHEMBL26641826
    • DB-292553
    • 25-Hydroxy-cholesterol-d6
    • cholest-5-en-3beta,25-diol(d6)
    • PD057923
    • 88247-69-2
    • 25-hydroxy-cholesterol(d6)
    • 25-hydroxycholesterol-d6
    • MDL: MFCD00201435
    • Inchi: 1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1/i2D3,3D3
    • InChI-Schlüssel: INBGSXNNRGWLJU-KHKDDIDZSA-N
    • Lächelt: C[C@@]12[C@@H]([C@H](C)CCCC(O)(C([2H])([2H])[2H])C([2H])([2H])[2H])CC[C@H]1[C@@H]1CC=C3C[C@H](CC[C@]3(C)[C@H]1CC2)O

Berechnete Eigenschaften

  • Genaue Masse: 408.387441182g/mol
  • Monoisotopenmasse: 408.387441182g/mol
  • Isotopenatomanzahl: 6
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 29
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 636
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topologische Polaroberfläche: 40.5Ų

Experimentelle Eigenschaften

  • Dichte: 1.0±0.1 g/cm3
  • Schmelzpunkt: >155°C (dec.)
  • Siedepunkt: 513.1±23.0 °C at 760 mmHg
  • Flammpunkt: 213.5±17.2 °C
  • Löslichkeit: Chloroform (Slightly), DMSO (Slightly, Heated), Methanol (Slightly, Sonicated)
  • Farbe/Form: ~10 μg/mL (Refer to C of A for lot specific concentration. )
  • Dampfdruck: 0.0±3.0 mmHg at 25°C

25-Hydroxy Cholesterol-d6 Sicherheitsinformationen

25-Hydroxy Cholesterol-d6 Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
LM4113-1EA
25-hydroxycholesterol (D6)
88247-69-2
1ea
¥1745.51 2023-11-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
700053P-1MG
25-Hydroxy Cholesterol-d6
88247-69-2
1mg
¥3340.77 2023-11-03
TRC
H918032-1mg
25-Hydroxy Cholesterol-d6
88247-69-2
1mg
$ 170.00 2023-09-07
TRC
H918032-10mg
25-Hydroxy Cholesterol-d6
88247-69-2
10mg
$ 1346.00 2023-09-07
abcr
AB544600-10 mg
25-Hydroxy-cholesterol-d6; .
88247-69-2
10mg
€675.00 2023-06-14
abcr
AB544600-50 mg
25-Hydroxy-cholesterol-d6; .
88247-69-2
50mg
€1125.00 2023-06-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024284-1mg
25-Hydroxy Cholesterol-d6
88247-69-2 98%
1mg
¥2089 2024-05-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C911582-1mg
25-hydroxy Cholesterol-d6
88247-69-2 98%
1mg
¥2,243.00 2022-09-29
eNovation Chemicals LLC
Y1253321-10mg
25-hydroxy Cholesterol-d6
88247-69-2 99 atom % d6
10mg
$500 2024-06-06
eNovation Chemicals LLC
Y1253321-50mg
25-hydroxy Cholesterol-d6
88247-69-2 99 atom % d6
50mg
$1280 2024-06-06

25-Hydroxy Cholesterol-d6 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Pyridinium tribromide Solvents: Acetic acid ;  1 h, rt
1.2 Reagents: Lithium chloride Solvents: Dimethylformamide ;  rt → 100 °C; 2 h, 100 °C
1.3 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetic anhydride ;  0 °C; 30 min, 0 °C; 3 h, rt
1.4 Reagents: Sodium borohydride Solvents: Ethanol ;  overnight, 25 °C
1.5 Solvents: Diethyl ether ;  overnight, rt; 4 h, rt
1.6 Solvents: Water ;  rt
Referenz
Synthesis of side-chain oxysterols and their enantiomers through cross-metathesis reactions of Δ22 steroids
Brownholland, David P.; et al, Steroids, 2017, 121, 22-31

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  overnight, rt; 4 h, rt
1.2 Solvents: Water ;  rt
Referenz
Synthesis of side-chain oxysterols and their enantiomers through cross-metathesis reactions of Δ22 steroids
Brownholland, David P.; et al, Steroids, 2017, 121, 22-31

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Pyridinium tribromide Solvents: Acetic acid ;  1 h, rt
1.2 Reagents: Lithium chloride Solvents: Dimethylformamide ;  rt → 100 °C; 2 h, 100 °C
2.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetic anhydride ;  0 °C; 30 min, 0 °C; 3 h, rt
2.2 Reagents: Sodium borohydride Solvents: Ethanol ;  overnight, rt
2.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, reflux
3.1 Solvents: Diethyl ether ;  overnight, rt; 4 h, rt
3.2 Solvents: Water ;  rt
Referenz
Synthesis of side-chain oxysterols and their enantiomers through cross-metathesis reactions of Δ22 steroids
Brownholland, David P.; et al, Steroids, 2017, 121, 22-31

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Cupric acetate ,  Lead tetraacetate Catalysts: Pyridine Solvents: Benzene ;  6 h, reflux
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  rt → reflux; 40 h, reflux
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, rt
3.1 Solvents: Acetone ;  rt; 2 h, rt
4.1 Reagents: Pyridinium tribromide Solvents: Acetic acid ;  1 h, rt
4.2 Reagents: Lithium chloride Solvents: Dimethylformamide ;  rt → 100 °C; 2 h, 100 °C
4.3 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetic anhydride ;  0 °C; 30 min, 0 °C; 3 h, rt
4.4 Reagents: Sodium borohydride Solvents: Ethanol ;  overnight, 25 °C
4.5 Solvents: Diethyl ether ;  overnight, rt; 4 h, rt
4.6 Solvents: Water ;  rt
Referenz
Synthesis of side-chain oxysterols and their enantiomers through cross-metathesis reactions of Δ22 steroids
Brownholland, David P.; et al, Steroids, 2017, 121, 22-31

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  3.5 h, rt
2.1 Reagents: Cupric acetate ,  Lead tetraacetate Catalysts: Pyridine Solvents: Benzene ;  6 h, reflux
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  rt → reflux; 40 h, reflux
3.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, rt
4.1 Solvents: Acetone ;  rt; 2 h, rt
5.1 Reagents: Pyridinium tribromide Solvents: Acetic acid ;  1 h, rt
5.2 Reagents: Lithium chloride Solvents: Dimethylformamide ;  rt → 100 °C; 2 h, 100 °C
5.3 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetic anhydride ;  0 °C; 30 min, 0 °C; 3 h, rt
5.4 Reagents: Sodium borohydride Solvents: Ethanol ;  overnight, 25 °C
5.5 Solvents: Diethyl ether ;  overnight, rt; 4 h, rt
5.6 Solvents: Water ;  rt
Referenz
Synthesis of side-chain oxysterols and their enantiomers through cross-metathesis reactions of Δ22 steroids
Brownholland, David P.; et al, Steroids, 2017, 121, 22-31

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Acetone ;  rt; 2 h, rt
2.1 Reagents: Pyridinium tribromide Solvents: Acetic acid ;  1 h, rt
2.2 Reagents: Lithium chloride Solvents: Dimethylformamide ;  rt → 100 °C; 2 h, 100 °C
2.3 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetic anhydride ;  0 °C; 30 min, 0 °C; 3 h, rt
2.4 Reagents: Sodium borohydride Solvents: Ethanol ;  overnight, 25 °C
2.5 Solvents: Diethyl ether ;  overnight, rt; 4 h, rt
2.6 Solvents: Water ;  rt
Referenz
Synthesis of side-chain oxysterols and their enantiomers through cross-metathesis reactions of Δ22 steroids
Brownholland, David P.; et al, Steroids, 2017, 121, 22-31

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetic anhydride ;  0 °C; 30 min, 0 °C; 3 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  overnight, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, reflux
2.1 Solvents: Diethyl ether ;  overnight, rt; 4 h, rt
2.2 Solvents: Water ;  rt
Referenz
Synthesis of side-chain oxysterols and their enantiomers through cross-metathesis reactions of Δ22 steroids
Brownholland, David P.; et al, Steroids, 2017, 121, 22-31

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, rt
2.1 Solvents: Acetone ;  rt; 2 h, rt
3.1 Reagents: Pyridinium tribromide Solvents: Acetic acid ;  1 h, rt
3.2 Reagents: Lithium chloride Solvents: Dimethylformamide ;  rt → 100 °C; 2 h, 100 °C
3.3 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetic anhydride ;  0 °C; 30 min, 0 °C; 3 h, rt
3.4 Reagents: Sodium borohydride Solvents: Ethanol ;  overnight, 25 °C
3.5 Solvents: Diethyl ether ;  overnight, rt; 4 h, rt
3.6 Solvents: Water ;  rt
Referenz
Synthesis of side-chain oxysterols and their enantiomers through cross-metathesis reactions of Δ22 steroids
Brownholland, David P.; et al, Steroids, 2017, 121, 22-31

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  rt → reflux; 40 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, rt
2.1 Solvents: Acetone ;  rt; 2 h, rt
3.1 Reagents: Pyridinium tribromide Solvents: Acetic acid ;  1 h, rt
3.2 Reagents: Lithium chloride Solvents: Dimethylformamide ;  rt → 100 °C; 2 h, 100 °C
3.3 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetic anhydride ;  0 °C; 30 min, 0 °C; 3 h, rt
3.4 Reagents: Sodium borohydride Solvents: Ethanol ;  overnight, 25 °C
3.5 Solvents: Diethyl ether ;  overnight, rt; 4 h, rt
3.6 Solvents: Water ;  rt
Referenz
Synthesis of side-chain oxysterols and their enantiomers through cross-metathesis reactions of Δ22 steroids
Brownholland, David P.; et al, Steroids, 2017, 121, 22-31

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  rt → reflux; 40 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, rt
3.1 Solvents: Acetone ;  rt; 2 h, rt
4.1 Reagents: Pyridinium tribromide Solvents: Acetic acid ;  1 h, rt
4.2 Reagents: Lithium chloride Solvents: Dimethylformamide ;  rt → 100 °C; 2 h, 100 °C
4.3 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetic anhydride ;  0 °C; 30 min, 0 °C; 3 h, rt
4.4 Reagents: Sodium borohydride Solvents: Ethanol ;  overnight, 25 °C
4.5 Solvents: Diethyl ether ;  overnight, rt; 4 h, rt
4.6 Solvents: Water ;  rt
Referenz
Synthesis of side-chain oxysterols and their enantiomers through cross-metathesis reactions of Δ22 steroids
Brownholland, David P.; et al, Steroids, 2017, 121, 22-31

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Benzene ;  rt → reflux; overnight, reflux
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  rt → reflux; 40 h, reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, rt
4.1 Solvents: Acetone ;  rt; 2 h, rt
5.1 Reagents: Pyridinium tribromide Solvents: Acetic acid ;  1 h, rt
5.2 Reagents: Lithium chloride Solvents: Dimethylformamide ;  rt → 100 °C; 2 h, 100 °C
5.3 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetic anhydride ;  0 °C; 30 min, 0 °C; 3 h, rt
5.4 Reagents: Sodium borohydride Solvents: Ethanol ;  overnight, 25 °C
5.5 Solvents: Diethyl ether ;  overnight, rt; 4 h, rt
5.6 Solvents: Water ;  rt
Referenz
Synthesis of side-chain oxysterols and their enantiomers through cross-metathesis reactions of Δ22 steroids
Brownholland, David P.; et al, Steroids, 2017, 121, 22-31

25-Hydroxy Cholesterol-d6 Raw materials

25-Hydroxy Cholesterol-d6 Preparation Products

25-Hydroxy Cholesterol-d6 Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
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(CAS:88247-69-2)25-Hydroxy Cholesterol-d6
Bestellnummer:A1186119
Bestandsstatus:in Stock
Menge:10mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:00
Preis ($):1422.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:88247-69-2)25-Hydroxy Cholesterol-d6
A1186119
Reinheit:99%
Menge:10mg
Preis ($):1422.0
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